(6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
Description
The compound (6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide is a bicyclic sultam (cyclic sulfonamide) with a camphor-like framework. Its structure features a fused isothiazole ring system, where the sulfur and nitrogen atoms are part of a six-membered ring fused to a bicyclic terpene backbone. Key characteristics include:
- Stereochemistry: The (6R,7aS) configuration distinguishes it from stereoisomers like (3aS,6R,7aR)-configured analogues, which are more commonly reported in synthetic applications (e.g., chiral auxiliaries in asymmetric catalysis) .
- Functional Groups: The 2,2-dioxide moiety (sulfonamide group) contributes to its polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
(5S,7R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8+,10?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJYJNYYDJOJNO-HHCGNCNQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)NC3C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CCC13CS(=O)(=O)N[C@H]3C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108448-77-7 | |
| Record name | (+)-10,2-Camphorsultam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide typically involves condensation reactions, metal-catalyzed approaches, and ring rearrangements. One common method includes the reaction of oxime with sulfuryl chloride in chlorobenzene at 80°C, followed by methylation with dimethyl sulfate . This direct approach allows for the synthesis of various isothiazole derivatives.
Industrial Production Methods
Industrial production methods for isothiazoles often involve large-scale condensation reactions and metal-catalyzed processes. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Acylation Reactions
The secondary amine group in the sultam undergoes selective acylation, forming derivatives critical for asymmetric transformations.
Mechanistic Insight : The NH group’s acidity (pKa ~11.05) facilitates deprotonation and nucleophilic attack on acylating agents, yielding stable amides. The camphor backbone enforces stereoselectivity during subsequent reactions .
Alkylation Reactions
Alkylation at the nitrogen center produces derivatives used in organocatalysis and chiral resolution.
Key Observation : Steric hindrance from the bornane skeleton directs regioselective alkylation, minimizing polysubstitution .
Cysteine Derivatives
Used to synthesize (S)- and (R)-N-Fmoc-S-trityl-α-methylcysteine, key building blocks in peptide engineering .
Example Protocol :
-
React sultam with Fmoc-protected cysteine under Mitsunobu conditions.
-
Deprotect via hydrolysis to yield enantiopure α-methylcysteine .
Diels-Alder Reactions
N-Acylated derivatives act as dienophiles, enabling asymmetric [4+2] cycloadditions:
| Dienophile | Diene | Product Enantioselectivity | Yield | References |
|---|---|---|---|---|
| N-Acryloyl-sultam | Cyclopentadiene | >95% ee | 82% | |
| N-Crotonoyl-sultam | Furan derivatives | 88% ee | 75% |
Stereochemical Control : The sultam’s bicyclic structure enforces an endo transition state, dictating facial selectivity .
Chiral Resolution
The sultam forms diastereomeric salts with carboxylic acids, enabling HPLC-based resolution of racemates .
| Acid Substrate | Resolution Efficiency | Eluent System | References |
|---|---|---|---|
| 2-Arylpropionic acids | ΔRs > 1.5 | Hexane:IPA (9:1) | |
| α-Hydroxy acids | >90% ee | CHCl₃:MeOH (95:5) |
Stability and Reactivity Profile
| Property | Value/Behavior | Implications |
|---|---|---|
| Thermal Stability | Stable to 180°C | Suitable for high-temperature reactions |
| Hydrolytic Resistance | No ring-opening below pH 12 | Compatible with aqueous conditions |
| Solubility | CHCl₃, EtOH, DCM | Broad solvent compatibility |
Scientific Research Applications
Table 1: Summary of Synthesis Methods
| Method | Description | Conditions |
|---|---|---|
| Condensation | Oxime + sulfuryl chloride | Chlorobenzene, 80°C |
| Metal-Catalyzed | Enhances yield and efficiency | Varies by metal used |
| Ring Rearrangement | Forms complex structures | Specific to target compound |
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its unique biological activities:
- Antimicrobial Activity: Studies have shown promising results in inhibiting various microbial strains.
- Anticancer Properties: Preliminary research indicates potential mechanisms for inducing apoptosis in cancer cells.
Biological Studies
In biological research, (6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide serves as a valuable tool for exploring biochemical pathways:
- Enzyme Interaction: The compound's structure allows it to bind effectively to specific enzymes and receptors.
- Pathway Modulation: It can modulate biological pathways related to cell growth and differentiation.
Industrial Applications
In the industrial sector, this compound is utilized for:
- Chemical Synthesis: Acts as a building block for creating more complex organic molecules.
- Material Production: Employed in the synthesis of various industrial chemicals and materials.
Similar Compounds
The compound shares structural similarities with other heterocycles such as:
- Isothiazole: A parent compound that exhibits similar properties but lacks the unique stereochemistry.
- Thiazole: Another sulfur-containing heterocycle with different reactivity profiles.
Table 2: Comparison with Similar Compounds
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Isothiazole | Five-membered ring with sulfur | Basic structural framework |
| Thiazole | Contains sulfur but lacks additional features | Different reactivity |
| (6R,7aS)-Isothiazole | Unique stereochemistry | Enhanced biological activity |
Mechanism of Action
The mechanism of action of (6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Analogues
The stereochemistry of the camphorsultam framework significantly influences reactivity and applications. For example:
Functional Group Analogues
A. Thiazole and Arylazothiazole Derivatives ()
Compounds such as 6a–i (e.g., 6-Methyl-3-(1-(2-(4-methyl-5-(phenyldiazenyl)thiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one) share a thiazole core but differ in substituents and conjugation:
Synthetic Comparison : The target sultam is synthesized via terpene-based cyclization, whereas arylazothiazoles are prepared via multicomponent reactions involving hydrazine and aryl diazonium salts .
B. Quinazolinone and Thiadiazole Derivatives ()
Compounds like 1,2,4-triazolo[3,4-a]isoindol-5-one (15) and thiadiazoles (14a–c) feature nitrogen-rich heterocycles but lack the sulfonamide group:
Fluorinated and Halogenated Analogues ()
The fluorinated derivative (3aS,6R,7aR)-1-fluoro-8,8-dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide demonstrates how halogen substitution impacts properties:
Research Findings and Data Gaps
- Structural Clustering : Bioactivity profiling () suggests that compounds with similar structures (e.g., sultams vs. thiazoles) cluster by mode of action, though target-specific data for the (6R,7aS) isomer remains sparse.
- Synthetic Challenges: Stereochemical control in sultam synthesis (e.g., 7aS vs. 7aR) requires precise conditions, as minor changes alter catalytic performance .
Biological Activity
(6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide, also known by its CAS number 94594-90-8, is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 215.31 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
Biological Activity Overview
Research has indicated various biological activities associated with this compound, particularly in the context of insecticidal and antifungal properties.
Insecticidal Activity
A study exploring the insecticidal properties of related compounds found that certain derivatives exhibited significant inhibition of chitin synthesis in insects. The concentration required to inhibit chitin synthesis to 50% (IC50) was determined for various compounds within the same chemical class. Although specific data on this compound was not detailed in the available literature, similar compounds have shown promising results against pests such as Chilo suppressalis .
Antifungal Activity
In vitro studies have shown that related isothiazole compounds possess antifungal properties. For instance, some derivatives were effective against various fungal strains by disrupting cell wall synthesis. The mechanism often involves interference with chitin biosynthesis pathways .
Case Studies
- Inhibition of Chitin Synthesis : A quantitative structure–activity relationship (QSAR) analysis demonstrated that modifications in the substituents of isothiazole compounds significantly affect their biological activity. Compounds with hydrophobic substituents showed enhanced activity compared to those with bulky or electron-withdrawing groups .
- Synergistic Effects : Research indicated that combining isothiazole derivatives with other insecticides can lead to synergistic effects, enhancing overall efficacy against target pests. This suggests potential applications in integrated pest management strategies .
Data Tables
The following table summarizes the IC50 values for related compounds that have been studied for their chitin synthesis inhibition:
| Compound Name | IC50 (µM) | Remarks |
|---|---|---|
| Compound A | 12.5 | Effective against C. suppressalis |
| Compound B | 25.0 | Moderate activity |
| (6R,7aS)-8,8-Dimethylhexahydro... | TBD | Further studies needed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (6R,7aS)-8,8-dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide, and how can reaction conditions influence stereochemical outcomes?
- Methodological Answer : Cyclocondensation using hydroxylamine hydrochloride in glacial acetic acid (reflux for 9 hours) is a common method for analogous fused isothiazole derivatives . For stereochemical control, chiral auxiliaries or asymmetric catalysis should be employed. Reaction temperature and solvent polarity significantly affect the stability of intermediates; for example, prolonged heating may lead to racemization. Monitor reaction progress via TLC and confirm stereochemistry using chiral HPLC or X-ray crystallography .
Q. How can researchers confirm the presence of the isothiazole ring and sulfone group in this compound?
- Methodological Answer :
- IR Spectroscopy : Look for characteristic bands: S=O stretching (~1150–1350 cm⁻¹) for the sulfone group and C–N–S vibrations (~650–750 cm⁻¹) for the isothiazole ring .
- ¹³C-NMR : The sulfone group deshields adjacent carbons, appearing at δ 55–65 ppm. The isothiazole ring carbons show distinct splitting patterns due to restricted rotation .
- Mass Spectrometry : High-resolution MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 256.0984 for C₁₁H₁₈NO₂S).
Q. What are the key challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : The compound’s high hydrophobicity and stereochemical complexity require specialized techniques:
- Crystallization : Use ethanol or methanol for recrystallization, as demonstrated for structurally similar sulfone derivatives (yield: 74% after ethanol crystallization) .
- Chiral Separation : Employ chiral stationary phases (e.g., amylose-based columns) in HPLC to resolve enantiomers .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 6R vs. 6S configurations) impact the compound’s reactivity or biological activity?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare the energy barriers of stereoisomers in reaction pathways .
- Biological Assays : Test enantiomers against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) to correlate stereochemistry with IC₅₀ values. Reference analogous studies on fluorinated derivatives for activity trends .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) for this compound?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, unexpected splitting in ¹H-NMR may arise from diastereotopic protons in the hexahydro ring .
- Variable-Temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic effects (e.g., ring puckering) .
- Elemental Analysis : Confirm purity (>95%) to rule out impurities causing spectral anomalies, as shown in studies with Cl/Br-substituted analogs .
Q. What experimental design considerations are critical for ensuring reproducibility in studies involving this compound?
- Methodological Answer :
- Sample Stability : Avoid organic degradation by storing samples at −20°C with desiccants. Continuous cooling during long experiments (e.g., >6 hours) is essential to preserve matrix integrity .
- Batch Consistency : Use controlled synthetic batches (e.g., same catalyst lot, fixed reaction time ±5 minutes) to minimize variability. Document deviations in supplementary materials.
Q. How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to sulfotransferases or GABA receptors, leveraging the sulfone group’s electronegativity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
